molecular formula C6H10N4 B089329 4-Hydrazino-2,6-dimethylpyrimidine CAS No. 14331-56-7

4-Hydrazino-2,6-dimethylpyrimidine

Cat. No. B089329
CAS RN: 14331-56-7
M. Wt: 138.17 g/mol
InChI Key: HVAYIAWJHRUOBC-UHFFFAOYSA-N
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Description

4-Hydrazino-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H10N4 . It has a molecular weight of 138.17 g/mol . The IUPAC name for this compound is (2,6-dimethylpyrimidin-4-yl)hydrazine .


Synthesis Analysis

The synthesis of pyrimidines like 4-Hydrazino-2,6-dimethylpyrimidine has been accomplished using iodobenzene as a catalyst to furnish fused triazolopyrimidines in the presence of mCPBA as a terminal oxidant .


Molecular Structure Analysis

The InChI code for 4-Hydrazino-2,6-dimethylpyrimidine is InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10) . The Canonical SMILES is CC1=CC(=NC(=N1)C)NN .


Chemical Reactions Analysis

The oxidative cyclization of 2,6-dimethyl-4-pyrimidinylhydrazones has been accomplished using iodobenzene as a catalyst to furnish fused triazolopyrimidines in the presence of mCPBA as a terminal oxidant .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 138.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 1 . The Exact Mass is 138.090546336 g/mol .

Scientific Research Applications

Proteomics Research

4-Hydrazino-2,6-dimethylpyrimidine: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound can be used to modify proteins or peptides for subsequent analysis . This modification can help in identifying protein-protein interactions, understanding enzyme mechanisms, and discovering potential drug targets.

Chemical Synthesis

In the field of chemical synthesis, 4-Hydrazino-2,6-dimethylpyrimidine serves as a building block for the synthesis of more complex molecules. It’s particularly useful in the construction of pharmaceuticals and agrochemicals due to its reactive hydrazino group, which can undergo various chemical transformations .

Material Science

Researchers in material science may employ 4-Hydrazino-2,6-dimethylpyrimidine to create novel materials with specific properties. For instance, it can be used to synthesize organic compounds that form part of the structure of advanced polymers or coatings .

Analytical Chemistry

In analytical chemistry, 4-Hydrazino-2,6-dimethylpyrimidine can be used as a derivatization agent. It reacts with aldehydes and ketones to form hydrazones, which can be analyzed using various chromatographic techniques to quantify carbonyl-containing compounds in complex mixtures .

Pharmacological Research

This compound has potential applications in pharmacological research. It can be used to synthesize hydrazone derivatives that exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Diabetic Retinopathy Treatment

A novel therapeutic application of 4-Hydrazino-2,6-dimethylpyrimidine is in the treatment of diabetic retinopathy. It’s being studied for its ability to inhibit certain biochemical pathways that contribute to this condition, offering a new avenue for managing this diabetes complication .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines suggest that these compounds have potential for further development . The compound 2-Hydrazino-4,6-dimethylpyrimidine has been implicated in the pathogenesis of diabetic retinopathy, suggesting potential therapeutic applications .

properties

IUPAC Name

(2,6-dimethylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-6(10-7)9-5(2)8-4/h3H,7H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAYIAWJHRUOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353015
Record name 4-hydrazino-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2,6-dimethylpyrimidine

CAS RN

14331-56-7
Record name 4-hydrazino-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydrazino-2,6-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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